molecular formula C12H16O4 B1621178 1-(2,3,4-Trihydroxyphenyl)hexan-1-one CAS No. 43043-26-1

1-(2,3,4-Trihydroxyphenyl)hexan-1-one

Cat. No.: B1621178
CAS No.: 43043-26-1
M. Wt: 224.25 g/mol
InChI Key: GXMUVYYUELEOSI-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-(2,3,4-Trihydroxyphenyl)hexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.

    Industry: It finds applications in the development of new materials and chemical products.

Preparation Methods

The synthesis of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(2,3,4-Trihydroxyphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the hexanone moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acid or base catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the hexanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

1-(2,3,4-Trihydroxyphenyl)hexan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-7-10(14)12(16)11(8)15/h6-7,14-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUVYYUELEOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384311
Record name 1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43043-26-1
Record name 1-(2,3,4-trihydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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